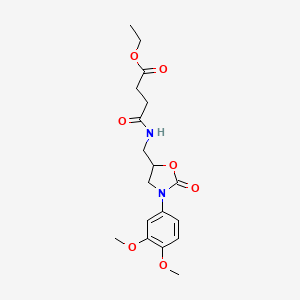

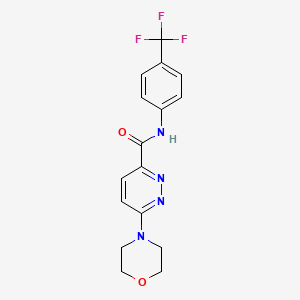

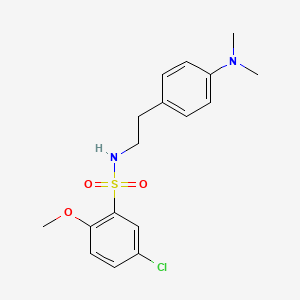

Ethyl 4-(((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of Ethyl 4-(((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate Applications

Optoelectronic Devices

Ethyl 4-(((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate: has been identified as a potential candidate for optoelectronic devices due to its nonlinear optical (NLO) properties . This compound exhibits significant second harmonic generation (SHG) efficiency, which is crucial for the development of optocommunicators, optoswitchers, and memory processors .

Perovskite Solar Cells

The compound is a strong competitor for advanced perovskite solar cells. It has been compared with MAPbI3/Au-nanospheres and shows a promising band offset of 3.1 eV with a conversion efficiency of 24.84% . This makes it a viable material for enhancing the performance of solar cells .

Avalanche Photodetectors (APD)

Due to its high first-order hyperpolarizability of 14.15 x 10^-30 esu , which surpasses the reference urea, this compound is poised to be a significant material in the next generation of avalanche photodetectors. APDs are critical in applications requiring high sensitivity and speed, such as range-finding and fiber-optic communication systems .

Organic Solar Cells

The compound’s electronic properties facilitate the rush of electrons across the conduction domain, which is essential for organic solar cells. Ternary organic solar cells (TOSCs) with this compound could achieve efficiencies of 15-17% , which is competitive with current bulk-heterojunction solar cells .

Optical Sensing and Switching

The compound’s centrosymmetric crystal structure and remarkable third nonlinear optical behaviors make it an excellent choice for optical sensing and switching applications. These properties are vital for processes that require precise control over light, such as in optical computing and signal processing .

Pharmaceutical Applications

Derivatives of this compound have shown potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . This positions it as a valuable precursor for developing new therapeutic agents, particularly in cancer drug research and treatment of metabolic and immunological diseases .

Antiulcer Medication

The compound has demonstrated effectiveness in inhibiting various types of experimental gastric and duodenal ulcers in rats. This suggests its potential as an active ingredient in antiulcer medication, providing a new approach to treating gastrointestinal disorders .

Energy Harvesting Materials

The compound’s unique properties also make it suitable for energy harvesting applications. Its nonlinear/linear responses and ability to tailor band offsets can be leveraged in the design of materials for energy harvesting, contributing to the development of more efficient and sustainable energy solutions .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that indole derivatives, which share structural similarities with this compound, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the structural similarities with indole derivatives, it can be inferred that the compound may interact with its targets through a similar mechanism . This typically involves the compound binding to its target receptors, leading to changes in the receptor’s activity and subsequent downstream effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound and the context of its use.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

This compound presents an interesting area for future research given its structural similarities with indole derivatives, which are known to have a broad range of biological activities .

Eigenschaften

IUPAC Name |

ethyl 4-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methylamino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O7/c1-4-26-17(22)8-7-16(21)19-10-13-11-20(18(23)27-13)12-5-6-14(24-2)15(9-12)25-3/h5-6,9,13H,4,7-8,10-11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSLPFLXSFYXGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-benzyl-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2938428.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2938435.png)

![(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2938439.png)

![2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2938440.png)